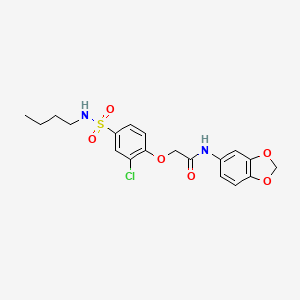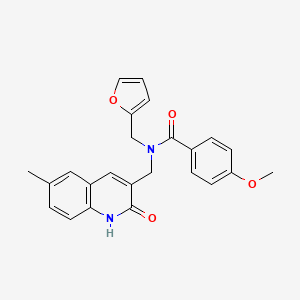
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, also known as HMFC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide is not fully understood. However, it has been suggested that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide exerts its biological activities by interacting with specific molecular targets, such as enzymes and receptors. For example, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has also been shown to bind to the β-amyloid peptide, a key player in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. For example, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has also been shown to cross the blood-brain barrier, suggesting its potential as a drug candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide is its synthetic accessibility, which allows for the production of large quantities of the compound. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide is its low solubility in water, which can make it challenging to use in certain experimental setups. In addition, the biological activities of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide can be affected by factors such as pH, temperature, and the presence of other molecules.
Future Directions
There are several future directions for the research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide. One potential area of investigation is the development of novel derivatives of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide with improved biological activities. Another area of interest is the elucidation of the molecular targets and mechanisms of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide, which could provide insights into its potential therapeutic applications. Additionally, the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide in material science, such as the development of new sensors or catalysts, could also be explored.
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide could lead to the development of novel therapeutic agents and materials.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide involves a multistep process that starts with the reaction of 2-hydroxy-6-methylquinoline with o-tolyl isocyanate to form an intermediate product. This intermediate is then reacted with furan-2-carboxylic acid to yield the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide. The purity and yield of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)furan-2-carboxamide has been used as a building block for the synthesis of novel compounds with improved biological activities.
properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-9-10-19-17(12-15)13-18(22(26)24-19)14-25(20-7-4-3-6-16(20)2)23(27)21-8-5-11-28-21/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFQLOOIASISPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

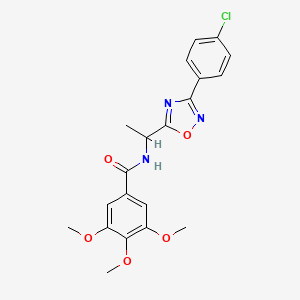
![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)
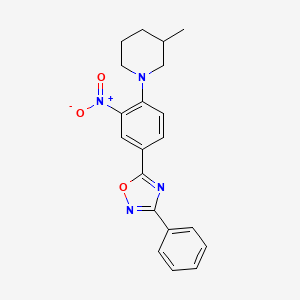
![N-(4-butylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693218.png)
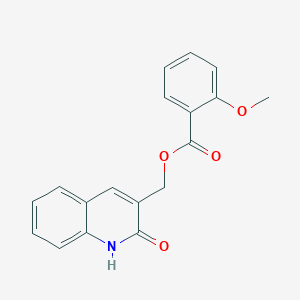
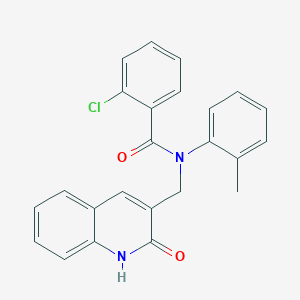
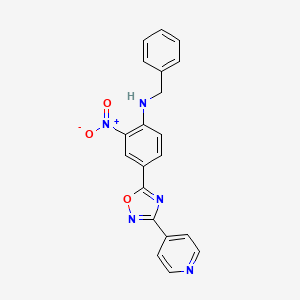
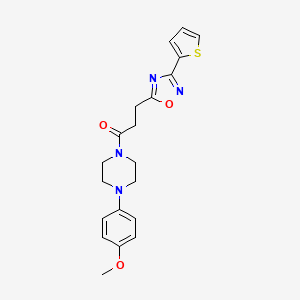
![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
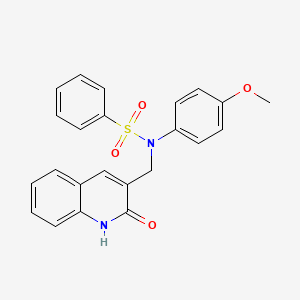
![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)
